molecular formula C15H14ClFN4O2 B11214854 Ethyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11214854
M. Wt: 336.75 g/mol
InChI Key: LMXHUZPQNABYLL-UHFFFAOYSA-N
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Description

Ethyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound belonging to the class of triazolo-pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Mechanism of Action

The mechanism of action of Ethyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves:

Comparison with Similar Compounds

Ethyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolo-pyrimidine derivatives:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct neuroprotective and anti-inflammatory properties.

Properties

Molecular Formula

C15H14ClFN4O2

Molecular Weight

336.75 g/mol

IUPAC Name

ethyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H14ClFN4O2/c1-3-23-14(22)11-8(2)20-15-18-7-19-21(15)13(11)12-9(16)5-4-6-10(12)17/h4-7,13H,3H2,1-2H3,(H,18,19,20)

InChI Key

LMXHUZPQNABYLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C=CC=C3Cl)F)C

Origin of Product

United States

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